molecular formula C10H10N2O4 B14131590 6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14131590
M. Wt: 222.20 g/mol
InChI Key: WWHIGRXHZFEZGK-UHFFFAOYSA-N
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Description

6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the isoquinoline ring.

    Methoxylation: Introduction of the methoxy group.

    Cyclization: Formation of the dihydroisoquinolinone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using halogens or halogenating agents, followed by substitution with nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group.

    7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains two methoxy groups instead of one methoxy and one nitro group.

Uniqueness

6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to similar compounds.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

6-methoxy-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-11-10(13)7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13)

InChI Key

WWHIGRXHZFEZGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=O)[N+](=O)[O-]

Origin of Product

United States

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